
Ethylmalonic acid dibutyl ester
Overview
Description
Ethylmalonic acid dibutyl ester (theoretical structure: dibutyl ester of ethylmalonic acid, C₁₃H₂₂O₄) is a malonic acid derivative where the two carboxylic acid groups are esterified with butanol, and the central carbon bears an ethyl substituent. While direct data on this compound is scarce in the provided evidence, its properties can be inferred from analogous malonic esters and dibutyl esters of other diacids. Malonic esters, in general, are pivotal in organic synthesis, particularly in the malonic ester synthesis for producing substituted acetic acids .
Key inferred properties:
- Molecular formula: C₁₃H₂₂O₄
- Molecular weight: ~242 g/mol (calculated).
- Solubility: Likely soluble in organic solvents (e.g., ether, ethanol) but insoluble in water, similar to other dibutyl esters .
- Applications: Potential use as a synthetic intermediate for pharmaceuticals, agrochemicals, or polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmalonic acid dibutyl ester can be synthesized through the esterification of ethylmalonic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, this compound is produced by the condensation of ethylbutyrate and dibutyloxalate. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethylmalonic acid dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield ethylmalonic acid and butanol.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form butyl acetate and carbon dioxide.
Alkylation: The ester can be alkylated at the alpha position to form substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Decarboxylation: Requires heating under controlled conditions.
Alkylation: Involves the use of alkyl halides and a base such as sodium ethoxide.
Major Products:
Hydrolysis: Ethylmalonic acid and butanol.
Decarboxylation: Butyl acetate and carbon dioxide.
Alkylation: Substituted ethylmalonic acid dibutyl esters
Scientific Research Applications
Chemical Properties and Structure
Ethylmalonic acid dibutyl ester is characterized by the chemical formula and a molecular weight of approximately 244.33 g/mol. Its structure consists of two butyl groups attached to the ethylmalonic acid backbone, which contributes to its solubility and reactivity in various chemical processes .
Industrial Applications
- Plasticizers :
- Coatings and Adhesives :
- Intermediate in Organic Synthesis :
Pharmaceutical Applications
- Drug Formulation :
- Controlled Release Systems :
Case Study 1: Use in Paints
A study conducted on the incorporation of EMDBE into acrylic emulsions demonstrated significant improvements in water resistance and durability compared to formulations without the ester. The findings indicated that EMDBE enhances the mechanical properties of the coatings while maintaining aesthetic qualities such as gloss .
Case Study 2: Pharmaceutical Formulations
Research on the use of EMDBE as a plasticizer in oral dosage forms showed that it improves the film-forming ability of polymer matrices used in tablets, leading to better drug release profiles. This application highlights its potential for enhancing patient compliance through improved medication delivery systems .
Mechanism of Action
The mechanism of action of ethylmalonic acid dibutyl ester involves its reactivity as an ester. The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by a nucleophile. This reactivity is facilitated by the presence of the carbonyl group, which makes the ester susceptible to attack by nucleophiles .
Comparison with Similar Compounds
Structural and Functional Differences
Ethylmalonic acid dibutyl ester belongs to the malonic ester family, characterized by a central methylene or substituted carbon flanked by two ester groups. Below is a comparison with structurally or functionally related compounds:
Table 1: Structural and Physical Properties
*Theoretical data inferred from similar esters.
Reactivity and Stability
- This compound : Expected to exhibit reactivity typical of malonic esters, such as alkylation at the central carbon. The ethyl substituent may sterically hinder reactions compared to unsubstituted malonates .
- Dibutyl Phthalate (DBP): Stable under normal conditions but prone to leaching from plastics. Known endocrine disruptor with regulatory restrictions .
- Dibutyl Maleate : Can isomerize to fumarate esters under heat or acidic conditions, impacting polymer crosslinking efficiency .
- Dibutyl Adipate : Hydrolytically stable, making it suitable for lubricants and cosmetics .
Toxicity and Environmental Impact
- This compound: Limited toxicity data; malonic esters generally have low acute toxicity but may cause irritation upon exposure .
- Dibutyl Phthalate (DBP) : Oral LD₅₀ (rat) = 8–10 g/kg; chronic exposure linked to reproductive toxicity .
- Dibutyl Adipate : Lower toxicity profile; used in consumer products as a "green" plasticizer alternative .
This compound
- Synthetic Intermediates : Diethyl 2-butylmalonate (C₁₁H₂₀O₄) is employed in alkylation reactions to synthesize branched carboxylic acids . This compound could serve a similar role.
- Pharmaceuticals : Isotope-labeled malonic esters (e.g., (1,3-dimethylbutyl) ethylmalonic acid-d5 diethyl ester) are intermediates in drug impurity synthesis .
Dibutyl Esters in Industry
Biological Activity
Ethylmalonic acid dibutyl ester (EMDBE) is an ester derivative of ethylmalonic acid, a dicarboxylic acid that has garnered interest due to its potential biological activities. This article reviews the biological activity of EMDBE, focusing on its metabolic effects, interactions with microorganisms, and implications for health.
EMDBE is synthesized through the esterification of ethylmalonic acid with butanol. This compound has been studied for its role in various metabolic pathways, particularly in relation to fatty acid metabolism and potential therapeutic applications.
1. Metabolic Effects
Ethylmalonic acid itself is known to be involved in metabolic disorders, particularly those related to fatty acid oxidation. Elevated levels of ethylmalonic acid in biological samples can indicate metabolic dysfunctions. For instance, studies have shown that ethylmalonic aciduria is associated with defects in mitochondrial fatty acid oxidation, leading to a range of clinical symptoms including neurological deficits and metabolic crises .
2. Microbial Interactions
Recent research has demonstrated that dibutyl phthalate (DBP), a related compound, can influence microbial activity. Specifically, studies on Fusarium culmorum and Fusarium oxysporum showed that DBP induced esterase production in these fungi. When supplemented with high concentrations of DBP (1,500 and 2,000 mg/L), these fungi exhibited enhanced growth rates and enzymatic activity, suggesting that similar effects may be expected with EMDBE due to its structural similarities .
Table 1: Effects of DBP on Fusarium Species
Parameter | Control Medium | 1,500 mg/L DBP | 2,000 mg/L DBP |
---|---|---|---|
Specific Growth Rate () | Baseline | Increased | Further Increased |
Maximum Esterase Activity (U/L) | Low | Moderate (292.5) | High (208.5) |
Biomass Yield () | Low | Increased | Highest |
Case Study 1: Ethylmalonic Aciduria
A notable case involved four infants diagnosed with ethylmalonic aciduria exhibiting symptoms such as chronic diarrhea and neurological impairments . This condition was linked to elevated levels of ethylmalonic acid and its derivatives in urine, highlighting the importance of monitoring such metabolites in diagnosing metabolic disorders.
Case Study 2: Esterase Production in Fungi
In a study investigating the degradation of dibutyl phthalate by Fusarium species, it was found that esterase production was significantly increased in the presence of high concentrations of DBP . This suggests that EMDBE might similarly influence microbial enzyme production, potentially aiding in bioremediation efforts.
Q & A
Q. [Basic] What are the established synthesis methods for Ethylmalonic acid dibutyl ester, and how can reaction conditions be optimized for higher yield?
This compound is synthesized via esterification of ethylmalonic acid with butanol, typically using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key optimization parameters include:
- Temperature : Maintaining 110–130°C to favor esterification over side reactions .
- Catalyst loading : 1–3% (w/w) of catalyst to balance reaction rate and purification complexity.
- Solvent-free conditions : Removing water via Dean-Stark traps improves yield by shifting equilibrium .
- Purification : Vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane) isolates the ester with >95% purity .
Q. [Basic] Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm esterification by identifying butyl protons (δ 0.8–1.6 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Infrared (IR) Spectroscopy : Peaks at 1730–1750 cm (C=O stretch) and 1250–1150 cm (C-O ester bonds) validate functional groups .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities (e.g., residual butanol) .
- Elemental Analysis : Matches experimental C, H, and O percentages to theoretical values (e.g., C: 58.5%, H: 8.9%, O: 32.6% for CHO) .
Q. [Basic] What factors influence the stability of this compound under different storage conditions?
- Temperature : Degradation accelerates above 40°C; store at 4°C in amber vials to prevent hydrolysis .
- Light Exposure : UV light induces free-radical decomposition; inert atmospheres (N) reduce oxidation .
- pH : Acidic/basic conditions hydrolyze the ester; neutral buffers (pH 6–8) in aqueous systems enhance stability .
Q. [Advanced] How can researchers design experiments to investigate the catalytic mechanisms in the esterification of Ethylmalonic acid with dibutyl groups?
- Kinetic Studies : Monitor reaction progress via time-resolved FTIR or H NMR to determine rate constants and activation energy .
- Catalyst Screening : Compare Brønsted acids (HSO), Lewis acids (ZnCl), and enzymatic catalysts (lipases) for efficiency and selectivity .
- Computational Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps .
- Isotopic Labeling : Track O in water to confirm reversible vs. irreversible pathways .
Q. [Advanced] What are the common sources of contradictory data in the thermodynamic properties of this compound, and how can they be resolved?
- Measurement Techniques : Vapor pressure discrepancies arise from static vs. dynamic methods; use calibrated ebulliometry for consistency .
- Sample Purity : Trace solvents (e.g., dichloromethane) skew enthalpy values; validate purity via GC-MS before calorimetry .
- Computational Models : Joback and Crippen group contribution methods may conflict with experimental data; refine parameters using high-fidelity ab initio calculations .
- Standard Reference Data : Cross-validate with NIST WebBook entries for analogous esters (e.g., dibutyl phthalate) .
Q. [Advanced] What computational models are validated for predicting the environmental fate of this compound, and how do they compare with empirical data?
- EPI Suite : Estimates biodegradation half-life (e.g., 30–60 days) and bioaccumulation potential (log Kow ~4.2) using fragment-based methods .
- Molecular Dynamics (MD) Simulations : Predicts adsorption coefficients (K) in soil systems by modeling ester-water interactions .
- Comparative Analysis : Benchmarks against EPA exposure scenarios (e.g., general population pathways) to validate partitioning models .
- Limitations : Overestimates hydrolysis rates in saline environments; empirical LC-MS/MS monitoring is critical for aquatic toxicity assessments .
Properties
IUPAC Name |
dibutyl 2-ethylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHANSLELCOANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030823 | |
Record name | Dibutyl ethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-92-4 | |
Record name | Dibutyl ethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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